molecular formula C15H20ClNO3 B194662 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 85175-65-1

3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B194662
CAS No.: 85175-65-1
M. Wt: 297.78 g/mol
InChI Key: UKLLLQWDPVQNPO-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a chemical compound belonging to the class of benzoazepines. This compound is characterized by its unique structure, which includes a chloropropyl group and two methoxy groups attached to a benzoazepine core. Benzoazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be achieved through various synthetic routes. One common method involves the photolysis of aryl azides to generate nitrenes, which then undergo rearrangement in the presence of water to form azepinones . This method allows for precise control of reaction conditions and minimizes secondary photochemical reactions.

Industrial Production Methods

In industrial settings, continuous flow techniques are often employed for the large-scale production of azepinones. These techniques offer improved yields and selectivities by ensuring efficient and uniform irradiation of the sample . The use of continuous flow photoreactors constructed of fluorinated ethylene polymer (FEP) tubing is particularly advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one exhibit antidepressant and anxiolytic properties. A study demonstrated that derivatives of benzo[d]azepines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Neuroprotective Properties

The compound has shown potential neuroprotective effects in various preclinical models. For instance, it has been tested for its ability to reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pain Management

The analgesic properties of this compound have been explored in pain management studies. Its mechanism involves the modulation of pain pathways through the inhibition of specific receptors involved in pain signaling. Case studies have shown promising results in reducing chronic pain symptoms in animal models .

Cancer Research

Recent investigations have highlighted the compound's potential role in cancer therapy. It has been observed to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation signals .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonin/norepinephrine pathways
AnxiolyticInteraction with GABA receptors
NeuroprotectiveReduction of oxidative stress
AnalgesicInhibition of pain signaling pathways
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antidepressant Efficacy :
    In a controlled study involving animal models, administration of this compound resulted in a significant decrease in depression-like behaviors compared to control groups. The study measured behavioral changes using established tests like the forced swim test and the tail suspension test.
  • Neuroprotection Against Oxidative Stress :
    Another study focused on the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function.
  • Cancer Cell Line Study :
    In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding modes and interactions with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one include other benzoazepines and related heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties

Biological Activity

3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, also known as an intermediate in the synthesis of ivabradine, is a compound of significant interest due to its potential biological activities. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 85175-65-1
  • Structure : The compound features a seven-membered benzazepine ring structure, which is crucial for its biological activity.

Biological Activity

The compound has been studied primarily for its cardiovascular effects, particularly its role as an ivabradine precursor. Ivabradine is known for its ability to lower heart rate without affecting myocardial contractility or blood pressure. The following sections summarize key findings regarding the biological activity of this compound.

Research indicates that this compound acts on specific ion channels in the heart. It selectively inhibits the If current (funny current) in pacemaker cells, leading to a reduction in heart rate. This mechanism positions it as a potential therapeutic agent for conditions such as angina pectoris and myocardial infarction .

Case Studies and Research Findings

  • Cardiovascular Studies :
    • A study highlighted the effectiveness of ivabradine in managing chronic stable angina by reducing heart rate without negative inotropic effects. The research indicated that derivatives like this compound could provide similar benefits .
  • Structural Analysis :
    • Crystal structure analysis has shown that the compound adopts a bent conformation within its seven-membered ring system. This structural feature is believed to contribute to its interaction with biological targets .
  • Synthesis and Pharmacological Relevance :
    • The synthesis of this compound has been optimized to improve yield and efficiency, making it a viable candidate for further pharmacological studies. Its synthesis involves several steps starting from simpler precursors and has been documented in patent literature .

Data Tables

PropertyValue
Molecular FormulaC15H20ClNO3
Molecular Weight297.78 g/mol
CAS Number85175-65-1
Biological ActivityHeart rate reduction
Mechanism of ActionIf current inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, and how can reaction conditions be optimized?

The compound is synthesized via multistep organic reactions, often starting from benzazepine precursors. A literature method involves slow evaporation of an ethanol solution at 295 K to obtain crystals suitable for X-ray analysis . Key steps include chloropropyl group introduction and methoxy functionalization. Optimization focuses on solvent choice (e.g., ethanol for crystallization), temperature control (room temperature for stability), and purification via column chromatography or recrystallization. Yield improvements may require adjusting stoichiometry or using catalysts.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. The seven-membered benzazepine ring adopts a bent conformation (between boat and chair forms), with torsional angles (e.g., N1–C11–C12–C13 = -63.4°) and π-π interactions (centroid distance = 3.64 Å) critical for stability . Complementary techniques include:

  • IR spectroscopy : C=O stretching at ~1650 cm⁻¹ .
  • NMR : Distinct signals for methoxy groups (δ ~3.8 ppm) and chloropropyl chain protons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 337 [MH+]) .

Q. What is the role of this compound as a pharmaceutical intermediate?

It is a key intermediate in synthesizing ivabradine, a heart-rate-reducing drug, and Benazepril hydrochloride, an antihypertensive agent . The chloropropyl side chain and methoxy groups are essential for downstream functionalization, enabling selective binding to biological targets like ion channels.

Advanced Research Questions

Q. How does the conformational flexibility of the seven-membered benzazepine ring influence reactivity and crystallization?

The ring adopts a bent conformation with mirror symmetry along the C10 plane (ΔCs(C10) = 2.9°), stabilizing the molecule via intramolecular C–H···O hydrogen bonds and π-π stacking . This conformation affects crystal packing efficiency and solubility. Researchers should analyze puckering parameters (e.g., Cremer-Pople coordinates) to predict polymorphism or co-crystallization behavior .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation during scale-up?

Discrepancies often arise from:

  • Impurities : Trace oxidation byproducts (e.g., desmethyl derivatives) detected via HPLC .
  • Reaction kinetics : Competing pathways under varying temperatures/pH. Mitigation includes:
  • Process analytical technology (PAT) : Real-time monitoring of reaction progress.
  • Design of Experiments (DoE) : Statistical optimization of parameters like solvent polarity and catalyst loading .

Q. How can intermolecular interactions be leveraged to improve crystallization efficiency?

The compound’s π-π interactions and hydrogen-bonding motifs (e.g., C–H···O) guide solvent selection. Ethanol is preferred for slow evaporation due to its moderate polarity, which promotes ordered crystal lattices . For challenging crystallizations, additives like coformers (e.g., carboxylic acids) or seed crystals can induce nucleation.

Q. What environmental and safety precautions are critical when handling this compound?

The compound is highly toxic to aquatic life (Acute Hazard Category 1). Key precautions include:

  • Containment : Use fume hoods and explosion-proof equipment to avoid inhalation or skin contact .
  • Waste disposal : Collect spills in sealed containers; avoid drainage systems .
  • Storage : Keep at ≤37°C, separated from oxidizers .

Q. Methodological Considerations

  • Structural Refinement : Use SHELXL for small-molecule refinement, ensuring high-resolution data (R-factor < 5%) .
  • Impurity Profiling : Employ LC-MS with reference standards (e.g., Ivabradine-related Compound 5, CAS 1235547-06-4) to identify synthesis byproducts .
  • Conformational Analysis : Apply DFT calculations to compare experimental (X-ray) and theoretical geometries, addressing discrepancies in bond angles or torsions .

Properties

IUPAC Name

3-(3-chloropropyl)-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLLQWDPVQNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517926
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85175-65-1
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Next, the 1-(7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propane (59.2 g, 0.2 mol) is hydrogenated in glacial acetic acid (500 ml) in the presence of 10% palladium/charcoal (5 g) for 6 hours at 50° C. under 5 bar. The catalyst is removed by suction filtering, the glacial acetic acid is distilled off in vacuo and the residue is neutralized with potassium carbonate after the addition of water. The precipitate is suction filtered, washed free from salts with water and dried.
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1.1 gm (0.005 mol) of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one were suspended in 15 ml of absolute dimethylsulfoxide, and the suspension was mixed with 0.67 gm (0.006 mol) of potassium tert. butoxide, while stirring. After 10 minutes, the suspension thus obtained was added dropwise to 0.64 ml (0.006 mol) of 1-bromo-3-chloro-propane in 10 ml of dimethylsulfoxide, while cooling with ice water. After one hour the mixture was poured into water. After a short time the viscous precipitate began to crystallize. The precipitate was suction-filtered off, dissolved in acetone, precipitated again with water, and then suction-filtered off and dried
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 5
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 6
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

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